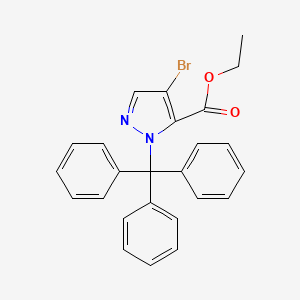
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trityl group and the bromine atom in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The trityl group is introduced to protect the nitrogen atom in the pyrazole ring, which can be later removed under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Deprotection: The trityl group can be removed under acidic conditions to yield the free pyrazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane is commonly used for deprotection.
Major Products Formed
Substitution Reactions: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the pyrazole compound.
Deprotection: Free pyrazole derivative without the trityl group.
Scientific Research Applications
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate is not well-defined due to its primary use as an intermediate in synthesis. its derivatives may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by the pyrazole ring and substituents. The trityl group serves as a protective group during synthesis, ensuring the stability of the compound until the desired reaction is achieved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-1H-pyrazole-5-carboxylate: Lacks the trityl group, making it more reactive in certain conditions.
1-Phenyl-3-methyl-4-bromo-1H-pyrazole-5-carboxylate: Contains a phenyl group instead of a trityl group, leading to different reactivity and applications.
4-Bromo-1H-pyrazole-5-carboxylate: A simpler derivative without the ethyl ester group, used in various synthetic applications.
Uniqueness
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate is unique due to the presence of the trityl group, which provides steric protection and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, allowing for selective reactions and modifications.
Properties
Molecular Formula |
C25H21BrN2O2 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
ethyl 4-bromo-2-tritylpyrazole-3-carboxylate |
InChI |
InChI=1S/C25H21BrN2O2/c1-2-30-24(29)23-22(26)18-27-28(23)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
InChI Key |
XMRKMPZJOVIISD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















